molecular formula C20H22N2O2S B3568175 N-[(1E)-3-(azepan-1-yl)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide

N-[(1E)-3-(azepan-1-yl)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide

Cat. No.: B3568175
M. Wt: 354.5 g/mol
InChI Key: ZKUCFIMLEGIVEM-OBGWFSINSA-N
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Description

N-[(1E)-3-(azepan-1-yl)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide is a complex organic compound that features a benzamide core linked to a thiophene ring and an azepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-3-(azepan-1-yl)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-3-(azepan-1-yl)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[(1E)-3-(azepan-1-yl)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[(1E)-3-(azepan-1-yl)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The azepane ring may play a role in modulating the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1E)-3-(azepan-1-yl)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide is unique due to the presence of the azepane ring, which is not commonly found in similar compounds. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-[(E)-3-(azepan-1-yl)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c23-19(16-9-4-3-5-10-16)21-18(15-17-11-8-14-25-17)20(24)22-12-6-1-2-7-13-22/h3-5,8-11,14-15H,1-2,6-7,12-13H2,(H,21,23)/b18-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUCFIMLEGIVEM-OBGWFSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)C(=O)/C(=C\C2=CC=CS2)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1E)-3-(azepan-1-yl)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide
Reactant of Route 2
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N-[(1E)-3-(azepan-1-yl)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide
Reactant of Route 3
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N-[(1E)-3-(azepan-1-yl)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide
Reactant of Route 4
N-[(1E)-3-(azepan-1-yl)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide
Reactant of Route 5
N-[(1E)-3-(azepan-1-yl)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide
Reactant of Route 6
N-[(1E)-3-(azepan-1-yl)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide

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